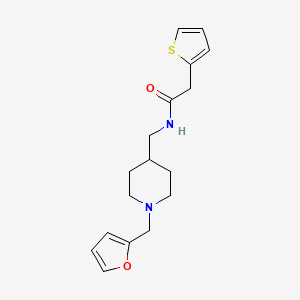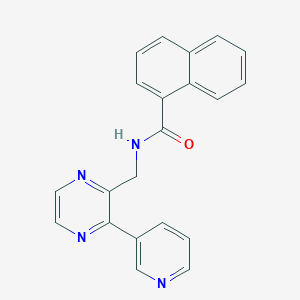
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide” is a complex organic compound containing a naphthamide group and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The pyrazine ring is attached to a pyridine ring, another six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (naphthalene and pyridine). The presence of nitrogen in the pyrazine ring could potentially participate in hydrogen bonding, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could make it relatively stable and resistant to oxidation. The amide group could make it polar, influencing its solubility in different solvents .Wirkmechanismus
The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and histone deacetylases. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antiviral activity, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is its broad-spectrum activity against a range of diseases. It has also been shown to have low toxicity, making it a potential candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the development of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide. One area of research could be to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies could be conducted to elucidate its mechanism of action and identify additional molecular targets. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound, or this compound, is a promising small molecule with potential applications in drug discovery and development. Its broad-spectrum activity and low toxicity make it a potential candidate for further development, and future research could help to optimize its pharmacokinetic properties and identify additional molecular targets.
Synthesemethoden
The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide involves the reaction of 3-(pyridin-3-yl) pyrazine-2-carboxylic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. In vitro and in vivo studies have demonstrated its ability to inhibit key enzymes and molecular targets involved in disease progression, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(18-9-3-6-15-5-1-2-8-17(15)18)25-14-19-20(24-12-11-23-19)16-7-4-10-22-13-16/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAPSMRULCXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

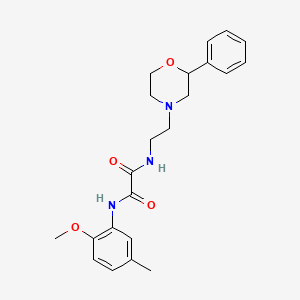
![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)



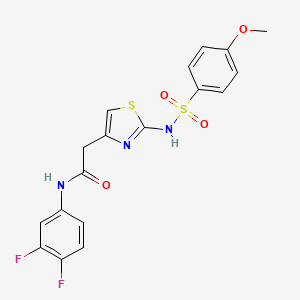
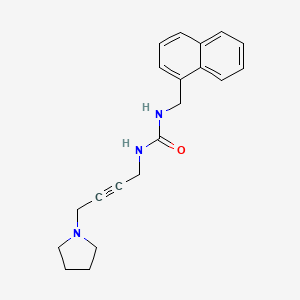

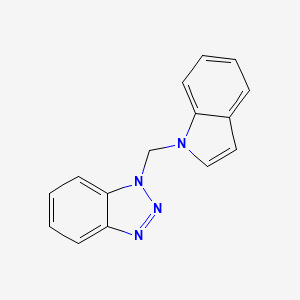


![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)
